molecular formula C26H33ClN2O2 B10792766 N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10792766
M. Wt: 441.0 g/mol
InChI Key: RCKKPNPBNOFPPC-UHFFFAOYSA-N
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Description

N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features an adamantane moiety, a quinoline core, and various functional groups. The adamantane structure is known for its rigidity and lipophilicity, which can enhance the pharmacological properties of the compound. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The adamantane moiety is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable leaving group on the quinoline core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction can yield quinoline alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique biological activities .

Scientific Research Applications

N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline core can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

N-(Adamant-1-yl)-7-chloro-8-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which also feature an adamantane moiety, are known for their antiviral properties.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which feature a quinoline core, are known for their antimalarial properties.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure, combining an adamantane moiety with a quinoline core, allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C26H33ClN2O2

Molecular Weight

441.0 g/mol

IUPAC Name

N-(1-adamantyl)-7-chloro-8-methyl-4-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C26H33ClN2O2/c1-3-4-5-8-29-15-21(24(30)20-6-7-22(27)16(2)23(20)29)25(31)28-26-12-17-9-18(13-26)11-19(10-17)14-26/h6-7,15,17-19H,3-5,8-14H2,1-2H3,(H,28,31)

InChI Key

RCKKPNPBNOFPPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C(=C(C=C2)Cl)C)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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